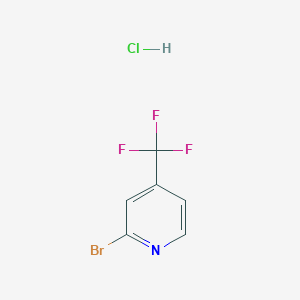
2-溴-4-(三氟甲基)吡啶盐酸盐
描述
“2-Bromo-4-(trifluoromethyl)pyridine hydrochloride” is a chemical compound with the empirical formula C6H3BrF3N . It has a molecular weight of 225.99 . This compound is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .
Synthesis Analysis
The synthesis of “2-Bromo-4-(trifluoromethyl)pyridine hydrochloride” involves regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide . This process provides the corresponding nicotinic acid .
Molecular Structure Analysis
The molecular structure of “2-Bromo-4-(trifluoromethyl)pyridine hydrochloride” can be represented by the SMILES string FC(F)(F)c1ccnc(Br)c1 . The InChI key for this compound is WZVHLUMAQLUNTJ-UHFFFAOYSA-N .
Chemical Reactions Analysis
“2-Bromo-4-(trifluoromethyl)pyridine hydrochloride” is used as a reactant in the preparation of aminopyridines through amination reactions . It also serves as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Physical and Chemical Properties Analysis
The compound has a refractive index of n20/D 1.478 . It has a boiling point of 84-85 °C/14 mmHg and a density of 1.827 g/mL at 25 °C .
科学研究应用
2-溴-4-(三氟甲基)吡啶盐酸盐应用的综合分析
2-溴-4-(三氟甲基)吡啶盐酸盐是一种用途广泛的化合物,在科学研究中具有多种应用。以下是其在各个领域独特应用的详细分析。
农用化学品
农药合成:该化合物是合成农用化学品,特别是农药的关键中间体 。 包括 2-溴-4-(三氟甲基)吡啶在内的三氟甲基吡啶 (TFMP) 衍生物由于其独特的理化性质,被用于保护作物免受害虫侵害 .
制药
药物研发:TFMP 部分,即 2-溴-4-(三氟甲基)吡啶结构的一部分,存在于几种 FDA 批准的药物中 。 其衍生物因其药理活性,包括各种疾病的治疗,被用于药物研发 .
生物学研究
生化试剂:作为生化试剂,2-溴-4-(三氟甲基)吡啶盐酸盐被用于生命科学研究,用于研究生物材料和有机化合物 .
有机合成
钯催化反应:该化合物被用作钯催化的 α-芳基化反应的底物,这对有机合成中的碳-碳键构建至关重要 .
化学合成
二氧化碳捕获:用 LDA 在 C-3 位进行区域选择性去质子化,然后用二氧化碳捕获,可得到相应的烟酸,展示了其在化学合成应用中的作用 .
兽医学
动物保健产品:包括 2-溴-4-(三氟甲基)吡啶在内的 TFMP 衍生物被用于兽医行业。 它们有助于开发旨在改善动物健康的產品 .
材料科学
功能材料开发:TFMP 衍生物的独特特性使其适合功能材料的开发,这些材料在各种技术应用中至关重要 .
催化
氟化学:在 2-溴-4-(三氟甲基)吡啶中观察到的氟原子的加入,导致分子具有独特的行为,使其在催化和其他需要特定反应性的应用中具有价值 .
作用机制
Target of Action
It’s known that similar compounds have been used in the preparation of pyrazolopyridines as kinase lrrk2 inhibitors , which are crucial in treating and preventing cancer and neurodegenerative diseases .
Mode of Action
It’s known that the compound undergoes regioselective deprotonation at c-3 with lda (lithium diisopropylamide), followed by trapping with carbon dioxide to provide the corresponding nicotinic acid .
Biochemical Pathways
Given its use in the synthesis of kinase lrrk2 inhibitors , it can be inferred that it may influence pathways related to cell proliferation and neurodegeneration.
Result of Action
Given its role in the synthesis of kinase lrrk2 inhibitors , it can be inferred that it may contribute to the inhibition of cell proliferation in cancer and the prevention of neurodegeneration.
Action Environment
It’s known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . It should also be kept away from strong oxidizing agents .
安全和危害
“2-Bromo-4-(trifluoromethyl)pyridine hydrochloride” is considered hazardous. It is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
生化分析
Biochemical Properties
2-Bromo-4-(trifluoromethyl)pyridine hydrochloride plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of pyrazolopyridines, which are kinase LRRK2 inhibitors. These inhibitors are crucial in treating and preventing cancer and neurodegenerative diseases . The compound’s interactions with enzymes such as LRRK2 highlight its importance in biochemical research.
Cellular Effects
2-Bromo-4-(trifluoromethyl)pyridine hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on kinase LRRK2, for example, can alter cellular signaling pathways, leading to changes in gene expression and metabolic processes . These effects make it a valuable tool in studying cellular mechanisms and potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of 2-Bromo-4-(trifluoromethyl)pyridine hydrochloride involves its interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its role as a kinase LRRK2 inhibitor involves binding interactions that inhibit the enzyme’s activity, thereby affecting downstream signaling pathways and gene expression . These molecular interactions are crucial for understanding the compound’s biochemical and therapeutic potential.
Dosage Effects in Animal Models
The effects of 2-Bromo-4-(trifluoromethyl)pyridine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. It is crucial to identify the threshold effects and optimal dosages for therapeutic applications. Studies have shown that the compound’s impact on kinase LRRK2 can vary with dosage, highlighting the need for careful dosage optimization in research and therapy .
Metabolic Pathways
2-Bromo-4-(trifluoromethyl)pyridine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound’s interaction with kinase LRRK2 affects metabolic flux and metabolite levels, which are crucial for understanding its biochemical and therapeutic potential
Transport and Distribution
The transport and distribution of 2-Bromo-4-(trifluoromethyl)pyridine hydrochloride within cells and tissues are essential for its activity and function. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. Understanding these interactions is crucial for optimizing its therapeutic applications and minimizing potential side effects .
Subcellular Localization
The subcellular localization of 2-Bromo-4-(trifluoromethyl)pyridine hydrochloride plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are essential for understanding the compound’s biochemical properties and potential therapeutic applications .
属性
IUPAC Name |
2-bromo-4-(trifluoromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N.ClH/c7-5-3-4(1-2-11-5)6(8,9)10;/h1-3H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPYDWXKZNZQBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803612-06-7 | |
| Record name | Pyridine, 2-bromo-4-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803612-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide](/img/structure/B1382572.png)

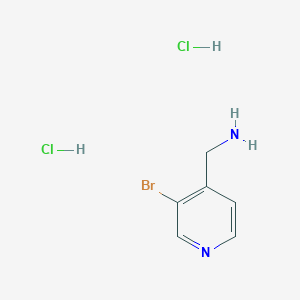
![4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1382575.png)
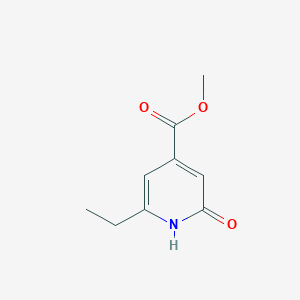
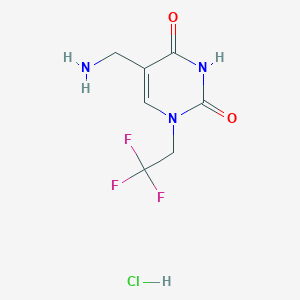
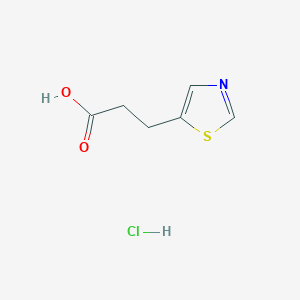
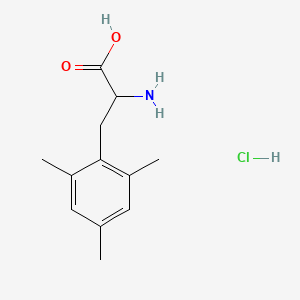
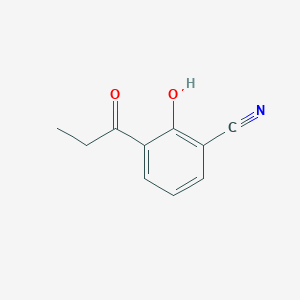
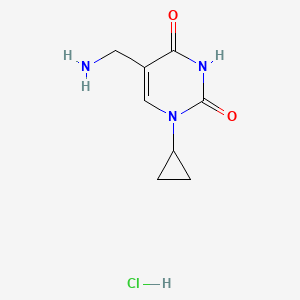
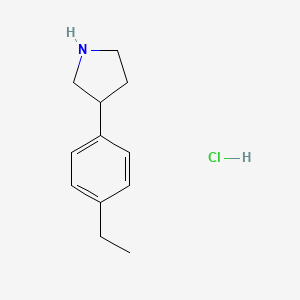
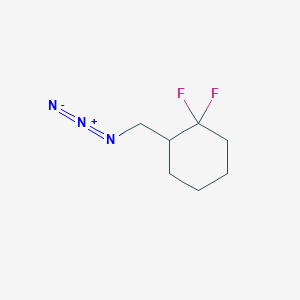
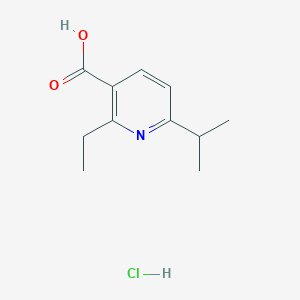
![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1382594.png)
